2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide
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Overview
Description
2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide is a chemical compound with the molecular formula C15H15N3O3S and a molecular weight of 317.37 g/mol . This compound is used in various fields of scientific research, including proteomics.
Preparation Methods
The synthesis of 2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide typically involves the reaction of 4-aminothiophenol with 2-methyl-5-nitrobenzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like iron powder in the presence of hydrochloric acid.
Scientific Research Applications
2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide can be compared with similar compounds such as:
2-[(4-aminophenyl)thio]-N-(3-nitrophenyl)acetamide: This compound has a similar structure but with the nitro group positioned differently on the benzene ring.
2-[(4-aminophenyl)thio]-N-(2-methyl-4-nitrophenyl)acetamide: This compound has a similar structure but with the nitro group positioned differently on the benzene ring.
2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)propionamide: This compound has a similar structure but with a propionamide group instead of an acetamide group.
These comparisons highlight the uniqueness of this compound in terms of its specific molecular structure and the resulting chemical and biological properties.
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(2-methyl-5-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-10-2-5-12(18(20)21)8-14(10)17-15(19)9-22-13-6-3-11(16)4-7-13/h2-8H,9,16H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFYJLSBXADBAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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